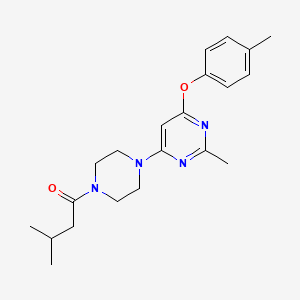
3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one is a complex organic compound that features a pyrimidine ring substituted with a p-tolyloxy group and a piperazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine core: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as 2-methyl-6-hydroxy-pyrimidine and p-tolyl chloride.
Substitution with piperazine: The pyrimidine core is then reacted with piperazine under controlled conditions to introduce the piperazine ring.
Addition of the butanone group: Finally, the butanone group is introduced through an alkylation reaction using 3-methyl-1-bromobutane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.
化学反応の分析
Types of Reactions
3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Oxidized derivatives of the pyrimidine or piperazine rings.
Reduction: Reduced forms of the pyrimidine or piperazine rings.
Substitution: Substituted derivatives depending on the nucleophile used.
科学的研究の応用
3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Industry: The compound is investigated for its use in the synthesis of other complex organic molecules and as an intermediate in chemical manufacturing.
作用機序
The mechanism of action of 3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The p-tolyloxy group and the piperazine ring play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular interactions depend on the specific application and target.
類似化合物との比較
Similar Compounds
4-(2-Methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazine: Lacks the butanone group but shares the pyrimidine and piperazine rings.
3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)propan-1-one: Similar structure but with a propanone group instead of butanone.
Uniqueness
3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one is unique due to the specific combination of functional groups, which confer distinct chemical and biological properties
生物活性
3-Methyl-1-(4-(2-methyl-6-(p-tolyloxy)pyrimidin-4-yl)piperazin-1-yl)butan-1-one, identified by its CAS number 946249-04-3, is a complex organic compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₂ |
| Molecular Weight | 368.5 g/mol |
| CAS Number | 946249-04-3 |
The structure includes a piperazine ring, a pyrimidine moiety, and a butanone group, which are crucial for its biological interactions.
Research indicates that this compound acts primarily as an inhibitor of equilibrative nucleoside transporters (ENTs) . This mechanism suggests that the compound selectively inhibits ENT2 over ENT1, impacting nucleoside transport pathways crucial for cellular metabolism and signaling.
Anticancer Activity
Several studies have explored the anticancer potential of this compound. For example, it has been shown to exhibit significant cytotoxicity against various cancer cell lines. The structure-activity relationship (SAR) analyses indicate that the presence of specific substituents on the piperazine and pyrimidine rings enhances its activity against cancer cells .
Neuropharmacological Effects
The compound has also been investigated for its neuropharmacological properties. In preclinical studies, it demonstrated potential in modulating neurotransmitter systems, suggesting applications in treating neurological disorders .
Case Studies
-
Study on Cytotoxicity :
- A study conducted on various cancer cell lines found that this compound exhibited IC50 values comparable to established chemotherapeutic agents like doxorubicin. The compound's mechanism involved inducing apoptosis through mitochondrial pathways.
-
Neuropharmacological Assessment :
- In a rodent model, the compound showed promise in reducing anxiety-like behaviors and improving cognitive functions. The results suggest that it may interact with serotonin receptors, enhancing serotonergic transmission.
特性
IUPAC Name |
3-methyl-1-[4-[2-methyl-6-(4-methylphenoxy)pyrimidin-4-yl]piperazin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O2/c1-15(2)13-21(26)25-11-9-24(10-12-25)19-14-20(23-17(4)22-19)27-18-7-5-16(3)6-8-18/h5-8,14-15H,9-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFAZLKLCJKFLFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC(=NC(=C2)N3CCN(CC3)C(=O)CC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














